molecular formula C6H4N4O2S B1427712 6-Nitrothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-41-8

6-Nitrothiazolo[4,5-b]pyridin-2-amine

Cat. No. B1427712
M. Wt: 196.19 g/mol
InChI Key: BNIUQTPBTCPKEQ-UHFFFAOYSA-N
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Description

6-Nitrothiazolo[4,5-b]pyridin-2-amine, also known as 6-NT, is an organic compound with a molecular formula of C5H4N4OS. It is a derivative of thiazole and pyridine, and is used as an intermediate in synthetic organic chemistry for the production of pharmaceuticals, agrochemicals, and other organic compounds. 6-NT is also used in the synthesis of various organic compounds, such as amides, esters, and thiols.

Scientific Research Applications

1. Amidino-Substituted Imidazo [4,5-b]pyridines

  • Application Summary: This compound was synthesized and its biological activity was evaluated. The evaluation included in vitro assessment of antiproliferative effects on a diverse selection of human cancer cell lines, antibacterial activity against chosen Gram-positive and Gram-negative bacterial strains, and antiviral activity on a broad panel of DNA and RNA viruses .
  • Methods of Application: The compounds were synthesized using standard methods of organic synthesis .
  • Results: The most pronounced antiproliferative activity was observed for compound 10 and compound 14, both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively). All tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli (MIC 32 μM) .

2. Thiazolo[5,4-b]Pyridine Derivatives

  • Application Summary: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
  • Methods of Application: These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .
  • Results: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

3. Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole Derivatives

  • Application Summary: A new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed, synthesized, and tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
  • Methods of Application: The compounds were synthesized using standard methods of organic synthesis .
  • Results: Among them, five compounds displayed more potent anticancer activity, and those bearing 3,4,5-trimethoxyphenyl and pyridin-4-yl substituents on C3 of the isoxazole ring showed the most promising activity .

4. Pyridine-Based Molecules

  • Application Summary: Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance. Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
  • Methods of Application: Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results: Pyridine-based molecules have shown high potency and selectivity in many biological systems .

5. Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole Derivatives

  • Application Summary: A new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed, synthesized, and tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
  • Methods of Application: The compounds were synthesized using standard methods of organic synthesis .
  • Results: Among them, five compounds displayed more potent anticancer activity, and those bearing 3,4,5-trimethoxyphenyl and pyridin-4-yl substituents on C3 of the isoxazole ring showed the most promising activity .

6. Pyridine-Based Molecules

  • Application Summary: Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance. Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
  • Methods of Application: Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results: Pyridine-based molecules have shown high potency and selectivity in many biological systems .

properties

IUPAC Name

6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUQTPBTCPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743601
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrothiazolo[4,5-b]pyridin-2-amine

CAS RN

874511-41-8
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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